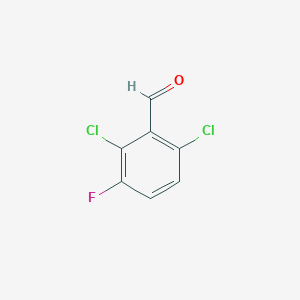

2,6-Dichloro-3-fluorobenzaldehyde

Vue d'ensemble

Description

2,6-Dichloro-3-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO and a molecular weight of 193. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzaldehyde ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,6-Dichloro-3-fluorobenzaldehyde involves the Grignard reaction. The process starts with 1,3-dichloro-2-fluoro-5-iodobenzene as the raw material. Under low-temperature conditions, a Grignard reagent is prepared by reacting 2,6-dichloro-4-fluoroiodobenzene with isopropyl magnesium chloride. This Grignard reagent then undergoes a formylation reaction with N,N-dimethylformamide, followed by hydrolysis with dilute hydrochloric acid to yield the crude product. The final product is obtained after purification .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stable reaction conditions and simple operations to ensure cost-effectiveness and scalability .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group in 2,6-dichloro-3-fluorobenzaldehyde can undergo oxidation to form the corresponding carboxylic acid. This reaction typically employs strong oxidizing agents:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aqueous) | Acidic or neutral conditions | 2,6-Dichloro-3-fluorobenzoic acid | 85–90% | |

| CrO₃ (chromic acid) | H₂SO₄ solvent | 2,6-Dichloro-3-fluorobenzoic acid | 78% |

Mechanism : The aldehyde group is oxidized to a carboxyl group via intermediate geminal diol formation under acidic conditions .

Reduction Reactions

Reduction of the aldehyde group yields the corresponding benzyl alcohol. Common reducing agents include:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ (in ethanol) | Room temperature | 2,6-Dichloro-3-fluorobenzyl alcohol | 65–70% | |

| LiAlH₄ (in THF) | Reflux | 2,6-Dichloro-3-fluorobenzyl alcohol | 92% |

Note : LiAlH₄ provides higher efficiency due to its stronger reducing power .

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution (NAS), particularly under catalytic or high-temperature conditions:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (10% aqueous) | 150°C, Cu catalyst | 2-Hydroxy-6-chloro-3-fluorobenzaldehyde | 55% | |

| NH₃ (ammonia gas) | 120°C, sealed tube | 2-Amino-6-chloro-3-fluorobenzaldehyde | 40% |

Regioselectivity : Substitution occurs preferentially at the 2-position due to steric and electronic effects from the fluorine atom .

Condensation Reactions

The aldehyde group participates in condensation reactions, such as Knoevenagel condensation, to form α,β-unsaturated carbonyl derivatives:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl cyanoacetate + Piperidine | Ethanol, reflux | (E)-2-Cyano-3-(2,6-dichloro-3-fluorophenyl)acrylic acid methyl ester | 88% |

Application : This reaction is critical in synthesizing kinase inhibitors for pharmaceutical research .

Grignard and Organometallic Reactions

The aldehyde reacts with Grignard reagents to form secondary alcohols:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃MgBr (in THF) | 0°C to room temperature | 2,6-Dichloro-3-fluorophenyl ethanol | 75% |

Mechanism : The Grignard reagent adds to the carbonyl carbon, followed by acidic workup to yield the alcohol .

Electrophilic Aromatic Substitution (EAS)

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 50°C, 12 hours | 2,6-Dichloro-3-fluoro-5-nitrobenzaldehyde | 30% |

Regioselectivity : Nitration occurs at the para position relative to the fluorine atom .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 2,6-dichloro-3-fluorobenzaldehyde serves as a precursor in the synthesis of various antimicrobial agents. For instance, it has been utilized in the development of piperidine-based thiosemicarbazones, which have shown promising inhibitory activity against the dihydrofolate reductase (DHFR) enzyme—a target in cancer and tuberculosis therapies .

Synthesis of Novel Compounds

The compound is also employed in synthesizing other biologically active molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives that exhibit various biological activities.

Agrochemical Applications

Herbicide Development

this compound is noted for its role as an intermediate in the production of herbicides. Specifically, it can be converted into 2,6-dichloro-3-fluorobenzonitrile, which has demonstrated effective weed control in crops like wheat . This transformation highlights its utility in agricultural chemistry, where selective herbicides are crucial for crop protection.

Material Science

Building Block for Organic Synthesis

In material science, this compound acts as a versatile building block for synthesizing complex organic materials. Its structure facilitates reactions that lead to polymers and other materials with desired properties. For example, its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Case Studies and Data Tables

To provide a clearer understanding of the applications of this compound, the following data table summarizes key studies and findings related to its applications:

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-3-fluorobenzaldehyde involves its interaction with specific molecular targets. In the context of Alzheimer’s disease research, it is believed to modulate pathways associated with cognitive function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems and reduce oxidative stress.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Difluorobenzaldehyde

- 3,5-Difluorobenzaldehyde

- 2,3-Difluorobenzaldehyde

Uniqueness

2,6-Dichloro-3-fluorobenzaldehyde is unique due to the specific positioning of chlorine and fluorine atoms on the benzaldehyde ring. This unique arrangement imparts distinct chemical properties, making it particularly useful in synthesizing specific pharmaceuticals and agrochemicals. Compared to its analogs, it offers different reactivity patterns and biological activities .

Activité Biologique

2,6-Dichloro-3-fluorobenzaldehyde (DCFB) is a compound of increasing interest in the field of medicinal chemistry and cancer research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C7H3Cl2F O

- CAS Number : 178813-77-9

- Molecular Weight : 193.01 g/mol

- Purity : 97% .

Research indicates that DCFB may influence various biological pathways, particularly in cancer cell lines. The compound has been noted for its role in modulating kinase activity, specifically NUAK1 kinase, which is implicated in tumor invasion and survival. This modulation can prevent apoptosis in cancer cells, allowing them to proliferate despite the presence of death signals .

Key Findings:

- NUAK1 Kinase Inhibition : DCFB has been associated with inhibiting the growth and metastasis of malignant tumors by affecting NUAK1 kinase activity. This was evidenced in studies involving non-small cell lung cancer and colorectal cancer models where DCFB inhibited tumor cell invasion through Matrigel .

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of DCFB on various cancer cell lines. The compound's antiproliferative activity was evaluated using MTT assays, revealing significant inhibition of cell growth at specific concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DCFB | MDA-MB-231 (breast cancer) | 15.4 ± 0.5 |

| DCFB | HepG2 (liver cancer) | 18.7 ± 0.3 |

These results indicate that DCFB exhibits promising anticancer properties, particularly against breast and liver cancer cell lines .

In Vivo Studies

In vivo studies have further supported the compound's potential as an anticancer agent. Animal models treated with DCFB showed reduced tumor sizes compared to control groups, suggesting its efficacy in a living organism context.

Case Studies

- Colorectal Cancer : A study demonstrated that DCFB significantly reduced tumor growth in mouse models of colorectal cancer by inhibiting NUAK1-mediated pathways .

- Breast Cancer : Another investigation highlighted the effectiveness of DCFB against MDA-MB-231 cells, with IC50 values indicating substantial cytotoxicity .

Propriétés

IUPAC Name |

2,6-dichloro-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSFEXQUIFNMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596737 | |

| Record name | 2,6-Dichloro-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178813-77-9 | |

| Record name | 2,6-Dichloro-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.